2-(Trifluoromethyl)-5(4H)-oxazolone
Overview
Description
2-(Trifluoromethyl)-5(4H)-oxazolone is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-5(4H)-oxazolone typically involves the reaction of trifluoromethyl ketones with appropriate amines under controlled conditions. One common method includes the cyclization of trifluoromethyl-substituted amino acids or their derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-5(4H)-oxazolone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield different products, often involving the removal of the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazolones .
Scientific Research Applications
2-(Trifluoromethyl)-5(4H)-oxazolone has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-5(4H)-oxazolone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The oxazolone ring can participate in various chemical reactions, facilitating the formation of stable complexes with target molecules .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-4(5H)-oxazolone
- 2-(Trifluoromethyl)-5(4H)-thiazolone
- 2-(Trifluoromethyl)-5(4H)-imidazolone
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-5(4H)-oxazolone is unique due to its specific combination of the trifluoromethyl group and the oxazolone ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-4H-1,3-oxazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO2/c5-4(6,7)3-8-1-2(9)10-3/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQVGSFCPGVXJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598782 | |
Record name | 2-(Trifluoromethyl)-1,3-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201025-87-8 | |
Record name | 2-(Trifluoromethyl)-1,3-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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